2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine
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Overview
Description
2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amine group attached to an ethane backbone, which is further substituted with a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine typically involves the reaction of 2-methylprop-2-en-1-ol with ethylene oxide in the presence of a base, followed by amination. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include water or alcohols like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Oxides, imines.
Reduction: Simpler amines, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
- N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride
- 1-Methoxy-2-methylprop-1-en-1-yl
Uniqueness
2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine is unique due to its specific structural features, such as the presence of both an amine group and an ether linkage. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxy)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7/h1,3-5,7H2,2H3 |
InChI Key |
PTLBSSHGCAVKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCN |
Origin of Product |
United States |
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